molecular formula C13H8ClFO2 B6365490 2-(3-Chlorophenyl)-5-fluorobenzoic acid CAS No. 1261963-59-0

2-(3-Chlorophenyl)-5-fluorobenzoic acid

Cat. No.: B6365490
CAS No.: 1261963-59-0
M. Wt: 250.65 g/mol
InChI Key: MMMNHZIOKKBCFZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzoic acid ring and a 3-chlorophenyl substituent at the 2-position. This compound belongs to a class of molecules where halogen atoms (F, Cl) and aromatic substituents modulate electronic properties, solubility, and biological interactions. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery programs targeting halogen-dependent bioactivity .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNHZIOKKBCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681432
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-59-0
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A typical protocol involves reacting 5-fluoro-2-bromobenzoic acid with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–100°C. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Optimization Insights :

  • Catalyst loading at 2–5 mol% ensures cost-effectiveness while maintaining yields >85%.

  • Elevated temperatures (100°C) reduce reaction times to 6–8 hours compared to 24 hours at 80°C.

  • Aqueous bases (e.g., K₂CO₃) improve solubility and reduce side reactions.

Limitations :

  • Sensitivity to oxygen necessitates inert atmospheres.

  • Boronic acid purification is critical to avoid homocoupling byproducts.

Nucleophilic Aromatic Substitution (NAS)

NAS introduces fluorine into pre-functionalized benzoic acid derivatives. This method is advantageous for late-stage fluorination but requires activating groups (e.g., nitro or chloro) at the ortho position.

Stepwise Synthesis

  • Nitration : 3-Chlorobenzoic acid is nitrated at the para position using HNO₃/H₂SO₄, yielding 3-chloro-4-nitrobenzoic acid.

  • Fluorination : The nitro group is displaced with KF in dimethyl sulfoxide (DMSO) at 150°C, producing 5-fluoro-3-chlorobenzoic acid.

  • Isomer Separation : Chromatography isolates the this compound isomer.

Key Data :

  • Fluorination yields: 70–75% under optimized conditions.

  • Reaction time: 12–16 hours for complete nitro displacement.

Challenges :

  • Competing side reactions at elevated temperatures.

  • Limited regioselectivity necessitates post-synthesis purification.

One-Pot Fluorination and Coupling

Combining fluorination and coupling steps in a single reactor streamlines synthesis. A representative protocol uses 2-bromo-5-nitrobenzoic acid as the starting material:

  • Fluorination : Treatment with KF and 18-crown-6 in DMF replaces the nitro group with fluorine (yield: 68%).

  • Suzuki Coupling : Immediate addition of 3-chlorophenylboronic acid and Pd(OAc)₂ forms the target compound in 82% yield.

Advantages :

  • Reduced solvent waste and processing time.

  • In situ generation of intermediates minimizes handling.

Catalytic Carbonylation

Adapted from patent CN103483203A, this method utilizes carbon monoxide (CO) under high pressure to introduce carboxylic acid groups. While originally designed for dichloro-nitro derivatives, modifications enable its application to this compound.

Modified Protocol

  • Substrate Preparation : 3-Chloro-5-fluoronitrobenzene is reacted with CO (10 MPa) in toluene with a palladium-DPPP catalyst.

  • Hydrolysis : The intermediate nitro group is reduced and hydrolyzed to the carboxylic acid using KOH/HCl.

Performance Metrics :

  • Yield: 88–92% after optimization.

  • Reaction time: 12–14 hours at 175°C.

Drawbacks :

  • High-pressure equipment requirements.

  • Catalyst cost (Pd/DPPP) limits scalability.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystKey AdvantageLimitation
Suzuki-Miyaura85–9080–100Pd(PPh₃)₄High regioselectivityOxygen-sensitive conditions
NAS70–75150KF/DMSOLate-stage fluorinationMulti-step purification
One-Pot68–82100–120Pd(OAc)₂Process efficiencyCrown ether toxicity
Catalytic Carbonylation88–92175Pd/DPPPHigh yieldHigh-pressure infrastructure

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
2-(3-Chlorophenyl)-5-fluorobenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and specialty chemicals.

Reactivity and Chemical Transformations
The compound can undergo several types of chemical reactions:

  • Substitution Reactions : The chlorine and fluorine substituents can participate in nucleophilic aromatic substitutions.
  • Oxidation and Reduction : The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
  • Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura coupling for forming carbon-carbon bonds.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines.

  • Mechanism of Action : In biological systems, the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups enhances its binding affinity and specificity towards these targets.

Medical Applications

Drug Discovery
The compound is being explored as a lead compound in drug discovery due to its promising biological activities. Its structural features may contribute to the development of novel therapeutic agents targeting inflammatory diseases and cancers.

Industrial Applications

Synthesis of Specialty Chemicals
In industrial contexts, this compound is used to synthesize various specialty chemicals and intermediates. Its versatility allows for applications across different sectors, including pharmaceuticals and agrochemicals.

Case Study on Anti-Inflammatory Activity

  • Objective : Evaluate anti-inflammatory effects.
  • Methodology : In vitro assays measuring cytokine levels; in vivo models for inflammation.
  • Results : Significant reduction in TNF-alpha and IL-6 levels; decreased paw edema in animal models.

Case Study on Analgesic Properties

  • Objective : Assess analgesic properties.
  • Methodology : Hot plate test on rodents.
  • Results : Increased latency to respond to pain stimuli; results comparable to standard analgesics like morphine.

Case Study on Anticancer Potential

  • Objective : Investigate cytotoxicity against cancer cells.
  • Methodology : MTT assay for cell viability; flow cytometry for apoptosis analysis.
  • Results : Strong cytotoxicity against breast and colon cancer cells; significant induction of apoptotic markers leading to cell cycle arrest at the G1 phase.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in analogs like 5-Fluoro-2-(trifluoromethyl)benzoic acid enhances acidity compared to the 3-chlorophenyl group in the parent compound, affecting solubility and reactivity .
  • Amino vs.
  • Methoxy Substituents : Methoxy groups in 2-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid increase lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (analog with thiazole ring): Melting point 206–207°C, indicating high crystallinity due to hydrogen-bonding carboxylic acid and aromatic stacking .
  • 5-Fluoro-2-(trifluoromethyl)benzoic acid : High acidity (pKa ~1–2) due to electron-withdrawing CF₃ and F groups, enhancing solubility in polar solvents .

Q & A

Q. What are the recommended synthetic pathways for 2-(3-chlorophenyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with halogenated benzene derivatives. A common approach includes:

  • Step 1 : Suzuki-Miyaura coupling to attach the 3-chlorophenyl group to a fluorobenzoic acid precursor.
  • Step 2 : Hydrolysis or oxidation to generate the carboxylic acid moiety.
  • Optimization : Temperature control (e.g., 60–80°C for coupling reactions), use of palladium catalysts (e.g., Pd(PPh₃)₄), and purification via recrystallization or column chromatography. Reaction progress should be monitored using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and fluorine-chlorine integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~270.64 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

The compound is moderately polar due to its carboxylic acid and halogen substituents. Recommended solvents:

  • Polar aprotic : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.
  • Aqueous buffers : Use at neutral pH (e.g., phosphate-buffered saline with 0.1% Tween-20 for solubility enhancement).
  • Precipitation issues : Adjust pH >7 with NaOH to deprotonate the carboxylic acid .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste. Toxicity data for analogous compounds suggest moderate acute toxicity (LD₅₀ >300 mg/kg in rodents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Substituent variation : Synthesize analogs with modified halogen positions (e.g., 2-fluoro vs. 4-chloro) or introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl).
  • Biological assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) or receptor-binding affinity using fluorescence polarization or surface plasmon resonance.
  • Data analysis : Correlate substituent effects with IC₅₀ values using multivariate regression .

Q. What computational tools are effective for predicting the interactions of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for electrophilic substitution.
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures.
  • Key parameters : Analyze dihedral angles between aromatic rings and hydrogen-bonding networks involving the carboxylic acid group.
  • Validation : Compare experimental data with Cambridge Structural Database entries for related benzoic acids .

Q. What strategies mitigate decomposition of this compound under reactive conditions (e.g., high temperature or strong acids)?

  • Stabilization : Add radical scavengers (e.g., BHT) during heating or use inert atmospheres (N₂/Ar).
  • pH control : Avoid strongly acidic conditions (pH <2) to prevent decarboxylation.
  • Alternative routes : Use microwave-assisted synthesis to reduce reaction time and thermal degradation .

Methodological Notes

  • Contradictions in data : Discrepancies in reported solubility or reactivity may arise from varying crystallinity or residual solvents. Always characterize batches independently .
  • Advanced purification : Preparative HPLC with a C18 column resolves closely related impurities (e.g., mono- vs. di-halogenated byproducts) .

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